1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone
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Description
1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C24H23N3O2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.17902698 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Characterization
The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties illustrate an efficient method for creating compounds with potential biological activity. The study highlights the simplicity and high yield of the process, suggesting its usefulness for generating similar compounds for further research applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Structural and Conformational Studies
Research on flunarizinium isonicotinate, a compound structurally similar to the query chemical, provides insights into molecular conformations and interactions such as hydrogen bonding and π–π stacking. These studies are crucial for understanding the physical and chemical properties that influence the biological activities of these compounds (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).
Biological Applications and Potentials
Studies on phosphorus dendrimers containing various amine terminal groups, including methyl piperazine and phenyl piperazine, reveal low cytotoxicity towards certain cell strains and efficiency in DNA complexation and transfection. This suggests potential applications in gene therapy and drug delivery systems (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).
Chemical Interactions and Mechanisms
The synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine highlights the compound's potential as a radiolabeled agent for imaging dopamine D4 receptors. The methodology demonstrates the feasibility of creating highly specific radiotracers for neuroimaging applications, offering insights into brain function and disorders (Eskola et al., 2002).
Conformational and Analytical Studies
Research on phosphoric triamides with different piperazinyl groups, including N-4-methylpiperazinyl and N-4-phenylpiperazinyl, provides valuable information on molecular structures and interactions. These studies contribute to the understanding of molecular behavior, which is essential for designing molecules with desired properties and activities (Shariatinia, Védova, Erben, Tavasolinasab, & Gholivand, 2012).
Properties
IUPAC Name |
1-(4-methylphenyl)-4-(2-methyl-4-phenylpyridine-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-8-10-20(11-9-17)27-15-14-26(16-22(27)28)24(29)23-18(2)25-13-12-21(23)19-6-4-3-5-7-19/h3-13H,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAHIMXBRKMBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C=CN=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.